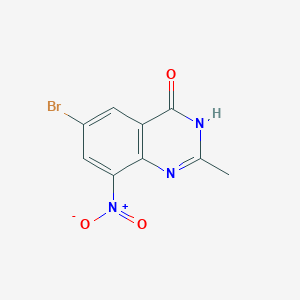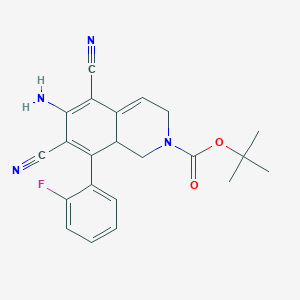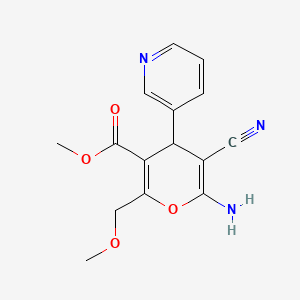
2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dimethylphenyl group, and a pyrrol-1-yl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride.
Attachment of the Pyrrol-1-yl Group: The pyrrol-1-yl group can be attached through a condensation reaction with a suitable pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrol-1-yl moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s structural features make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
相似化合物的比较
Similar Compounds
2-Chloro-N-(3,4-dimethylphenyl)benzamide: Lacks the pyrrol-1-yl group.
N-(3,4-Dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide: Lacks the chloro group.
2-Chloro-N-phenyl-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
The presence of all three functional groups (chloro, dimethylphenyl, and pyrrol-1-yl) in 2-Chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamide imparts unique chemical properties and potential biological activities that are not observed in the similar compounds listed above.
属性
分子式 |
C19H15ClN2O3 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
2-chloro-N-(3,4-dimethylphenyl)-5-(2,5-dioxopyrrol-1-yl)benzamide |
InChI |
InChI=1S/C19H15ClN2O3/c1-11-3-4-13(9-12(11)2)21-19(25)15-10-14(5-6-16(15)20)22-17(23)7-8-18(22)24/h3-10H,1-2H3,(H,21,25) |
InChI 键 |
QEDKUJMGQFOTIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C=CC3=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)

![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)


![N-(tert-butoxycarbonyl)-3-[(3-nitropyridin-2-yl)disulfanyl]alanine](/img/structure/B14950259.png)
![6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B14950268.png)

![1-chloro-4-(3-nitrophenyl)-2-(2-nitrophenyl)sulfanyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14950277.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)


![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B14950314.png)
